molecular formula C25H24N6O2 B2500420 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034476-04-3

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2500420
M. Wt: 440.507
InChI Key: PKVAWLKTLSRLQJ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Utility in Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of diverse heterocyclic derivatives. Research demonstrates its utility in generating pyrazole, pyridine, and pyrimidine derivatives through reactions with various reagents, highlighting its significant role in the development of novel molecules with potential therapeutic properties (Fadda et al., 2012).

Anticancer and Anti-inflammatory Applications

Further studies have investigated the synthesis of pyrazolopyrimidines derivatives from this compound, evaluating their anticancer and anti-inflammatory activities. These derivatives have shown promise in biological screenings, suggesting their potential as therapeutic agents in treating various diseases (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

The compound has also been a precursor for the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These newly synthesized compounds have been evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).

Contribution to Novel Molecular Frameworks

Research into the compound's reactivity has facilitated the development of novel molecular frameworks, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These studies highlight its significance in expanding the chemical space of bioactive molecules with potential application in drug discovery (Abdel‐Aziz et al., 2008).

Structural and Spectroscopic Characterization

The compound has been structurally and spectroscopically characterized, laying the foundation for further chemical transformations. Its reactivity with various reagents to produce a wide range of heterocyclic compounds underscores its value in synthetic organic chemistry and the design of novel compounds for pharmaceutical research (Othman, 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-17-23(25(33)31(29(17)2)20-11-7-4-8-12-20)28-24(32)19-14-30(15-19)22-13-21(26-16-27-22)18-9-5-3-6-10-18/h3-13,16,19H,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVAWLKTLSRLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

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